Agonist at PI-linked metabotropic glutamate receptors.
2-Amino-2-(3-hydroxyphenyl)acetic acid
CAS No.: 31932-87-3
Cat. No.: VC0004139
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 31932-87-3 |
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Molecular Formula | C8H9NO3 |
Molecular Weight | 167.16 g/mol |
IUPAC Name | 2-amino-2-(3-hydroxyphenyl)acetic acid |
Standard InChI | InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12) |
Standard InChI Key | DQLYTFPAEVJTFM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)O)C(C(=O)O)N |
Canonical SMILES | C1=CC(=CC(=C1)O)C(C(=O)O)N |
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
2-Amino-2-(3-hydroxyphenyl)acetic acid belongs to the class of aromatic amino acids, featuring a phenyl ring substituted with a hydroxyl group at the third carbon and an amino-acetic acid side chain. The compound’s IUPAC name, 2-amino-2-(3-hydroxyphenyl)acetic acid, reflects this configuration. Key molecular descriptors include a polar surface area (PSA) of 83.55 Ų and a partition coefficient (LogP) of 0.20, indicating moderate hydrophilicity . The exact mass, calculated as 167.058243 g/mol, aligns with its empirical formula .
Table 1: Physicochemical Properties of 2-Amino-2-(3-hydroxyphenyl)acetic Acid
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-amino-2-(3-hydroxyphenyl)acetic acid typically involves hydrolysis of its acetonitrile precursor. A patented method outlines the following steps :
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Formation of DL-2-amino-2-(p-hydroxyphenyl)-acetonitrile: Reacting sodium cyanide with a substituted benzaldehyde derivative in the presence of ammonium chloride.
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Resolution of Enantiomers: Treating the racemic mixture with L-(+)-tartaric acid in solvents like ethyl acetate or methanol to crystallize the D-(-)-enantiomer as a hemitartrate salt.
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Acidic Hydrolysis: Heating the hemitartrate salt with hydrochloric acid to yield D-(-)-2-amino-2-(p-hydroxyphenyl)acetic acid hydrochloride.
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Neutralization: Liberating the free amino acid using alkali hydroxides (e.g., NaOH).
Table 2: Key Synthetic Parameters
Step | Reagents/Conditions | Yield/Outcome |
---|---|---|
Cyanidation | NaCN, NH₄Cl, H₂O, 0–5°C | Precipitation of nitrile |
Enantiomer Resolution | L-(+)-tartaric acid, ethyl acetate | Crystallization of hemitartrate |
Hydrolysis | HCl, reflux, 2–4 hours | Formation of hydrochloride salt |
Neutralization | NaOH, pH 7–8 | Free amino acid isolation |
Industrial Scalability and Challenges
Industrial production faces challenges in enantiomeric purity and byproduct formation. The use of tartaric acid for resolution, while effective, increases production costs. Alternative approaches, such as enzymatic resolution or asymmetric catalysis, remain underexplored but could enhance efficiency .
Pharmacological Activity and Mechanisms
Modulation of Glutamate Receptors
2-Amino-2-(3-hydroxyphenyl)acetic acid acts as a phosphoinositide hydrolysis agonist, implicating its role in metabotropic glutamate receptor (mGluR) signaling . By activating group I mGluRs (mGluR1/5), it enhances intracellular calcium mobilization via inositol trisphosphate (IP₃) pathways, a mechanism critical in synaptic plasticity and neurodegeneration . Comparative studies with ACPD (1-aminocyclopentane-1,3-dicarboxylic acid) suggest overlapping binding sites but divergent efficacy profiles .
Cardiovascular Effects
Structural analogs like 3-hydroxyphenylacetic acid (3-HPAA) exhibit vasodilatory effects via endothelial nitric oxide (NO) release . Although direct evidence for 2-amino-2-(3-hydroxyphenyl)acetic acid is lacking, its structural similarity suggests potential overlap. Ex vivo experiments on porcine coronary arteries demonstrate that 3-HPAA induces relaxation by activating soluble guanylate cyclase (sGC) in vascular smooth muscle cells, independent of prostaglandins or muscarinic receptors .
Applications and Future Directions
Pharmaceutical Development
The compound’s dual role in glutamate signaling and vasodilation warrants exploration in hypertension and CNS disorders. Prodrug strategies could improve bioavailability, addressing current limitations in aqueous solubility .
Agricultural and Industrial Uses
Phenylglycine derivatives are precursors in herbicide synthesis, though specific applications for this compound remain speculative .
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